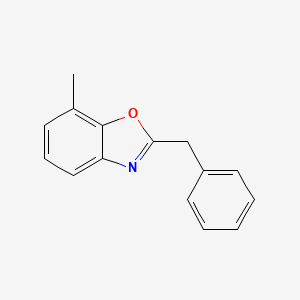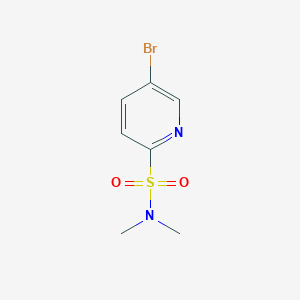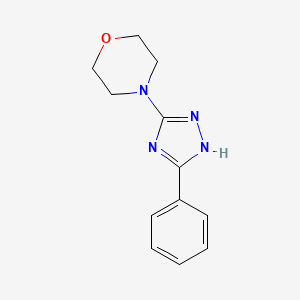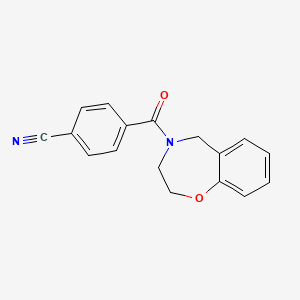
1-(Piperidin-4-yl)-3-(3-(trifluoromethyl)phenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Piperidin-4-yl)-3-(3-(trifluoromethyl)phenyl)urea, also known as PF-04859989, is a small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications. This compound has been extensively studied for its mechanism of action, biochemical and physiological effects, and its advantages and limitations for laboratory experiments. In
作用機序
1-(Piperidin-4-yl)-3-(3-(trifluoromethyl)phenyl)urea inhibits the activity of a protein kinase known as ERK5. ERK5 is involved in the regulation of cell growth and differentiation, and its overexpression has been linked to various types of cancer. By inhibiting the activity of ERK5, 1-(Piperidin-4-yl)-3-(3-(trifluoromethyl)phenyl)urea can potentially prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
1-(Piperidin-4-yl)-3-(3-(trifluoromethyl)phenyl)urea has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that 1-(Piperidin-4-yl)-3-(3-(trifluoromethyl)phenyl)urea can inhibit the growth and proliferation of cancer cells, as well as induce apoptosis (programmed cell death). In vivo studies have shown that 1-(Piperidin-4-yl)-3-(3-(trifluoromethyl)phenyl)urea can inhibit tumor growth and metastasis in animal models of cancer. Additionally, 1-(Piperidin-4-yl)-3-(3-(trifluoromethyl)phenyl)urea has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
実験室実験の利点と制限
1-(Piperidin-4-yl)-3-(3-(trifluoromethyl)phenyl)urea has several advantages for laboratory experiments. It is a small molecule inhibitor that can be easily synthesized and purified, making it readily available for research. Additionally, 1-(Piperidin-4-yl)-3-(3-(trifluoromethyl)phenyl)urea has been extensively studied, and its mechanism of action is well understood. However, one limitation of 1-(Piperidin-4-yl)-3-(3-(trifluoromethyl)phenyl)urea is that it has poor solubility in aqueous solutions, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for research on 1-(Piperidin-4-yl)-3-(3-(trifluoromethyl)phenyl)urea. One area of interest is the development of more potent and selective inhibitors of ERK5. Another area of interest is the investigation of the potential therapeutic applications of 1-(Piperidin-4-yl)-3-(3-(trifluoromethyl)phenyl)urea in other diseases, such as inflammatory diseases. Additionally, further studies are needed to fully understand the biochemical and physiological effects of 1-(Piperidin-4-yl)-3-(3-(trifluoromethyl)phenyl)urea, as well as its potential side effects and toxicity.
Conclusion:
In conclusion, 1-(Piperidin-4-yl)-3-(3-(trifluoromethyl)phenyl)urea is a small molecule inhibitor that has gained attention in the scientific community for its potential therapeutic applications. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments have been extensively studied. Further research is needed to fully understand the potential of 1-(Piperidin-4-yl)-3-(3-(trifluoromethyl)phenyl)urea as a therapeutic agent, but the current evidence suggests that it has great potential for the treatment of cancer and other diseases.
合成法
The synthesis of 1-(Piperidin-4-yl)-3-(3-(trifluoromethyl)phenyl)urea involves several steps, including the reaction of 3-(trifluoromethyl)aniline with ethyl chloroformate to form ethyl 3-(trifluoromethyl)phenylcarbamate. This intermediate is then reacted with piperidine to form 1-(Piperidin-4-yl)-3-(3-(trifluoromethyl)phenyl)urea. The synthesis of 1-(Piperidin-4-yl)-3-(3-(trifluoromethyl)phenyl)urea has been optimized to increase yield and purity, making it an attractive compound for further research.
科学的研究の応用
1-(Piperidin-4-yl)-3-(3-(trifluoromethyl)phenyl)urea has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the activity of a specific protein kinase, which is involved in the regulation of cell growth and differentiation. This makes 1-(Piperidin-4-yl)-3-(3-(trifluoromethyl)phenyl)urea a potential candidate for the treatment of cancer and other diseases that involve abnormal cell growth.
特性
IUPAC Name |
1-piperidin-4-yl-3-[3-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3N3O/c14-13(15,16)9-2-1-3-11(8-9)19-12(20)18-10-4-6-17-7-5-10/h1-3,8,10,17H,4-7H2,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMZWIRJFRLGGLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1NC(=O)NC2=CC=CC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Piperidin-4-yl)-3-(3-(trifluoromethyl)phenyl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{4-[5-(4-methoxyphenyl)-1H-1,2,3-triazol-1-yl]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B7561026.png)
![N~2~-(2,3-dihydro-1H-inden-1-yl)-4H-thieno[3,2-c]chromene-2-carboxamide](/img/structure/B7561038.png)
![1-(4-isopropylbenzyl)-1'{H}-spiro[piperidine-4,2'-quinazolin]-4'(3'{H})-one](/img/structure/B7561039.png)


![3-{[6-(3-fluorophenyl)pyrimidin-4-yl]oxy}-N-(3-methylbenzyl)benzamide](/img/structure/B7561066.png)
![Cyclobutyl-[4-[(4-fluorophenyl)methyl]piperidin-1-yl]methanone](/img/structure/B7561074.png)
![N-(4-bromophenyl)-2-[(3-ethyl-4-oxo-6-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B7561078.png)
![2-chloro-N-[3-[(E)-[(2E)-2-(3,3-dimethyl-2-oxobutylidene)-4-oxo-1,3-thiazolidin-5-ylidene]methyl]phenyl]benzamide](/img/structure/B7561085.png)


![2-({6-[4-(3-chlorophenyl)piperazin-1-yl]pyridazin-3-yl}thio)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B7561117.png)

![Methyl 4-{2-[(3,5-dimethylphenyl)amino]-2-oxoethoxy}-6,7-dimethoxyquinoline-2-carboxylate](/img/structure/B7561138.png)